DHFR Enzyme Inhibition: Isotrimethoprim (6-Benzyl) vs. Trimethoprim (5-Benzyl) in Escherichia coli DHFR
A crystallographically-informed binding model confirms that the 5-benzyl isomer trimethoprim achieves sub-nanomolar affinity for E. coli DHFR through optimal insertion of the trimethoxybenzyl ring into a hydrophobic cleft, whereas the 6-benzyl isomer isotrimethoprim is predicted and empirically observed to be markedly weaker due to steric exclusion from this pocket [1]. In quantitative terms, trimethoprim exhibits a Ki of 3.0 nM against E. coli DHFR [2]; isotrimethoprim, by inference from antibacterial inactivity data and class-level SAR established for over 60 5-(substituted-benzyl)-2,4-diaminopyrimidines, is estimated to be approximately 200- to 500-fold less potent against the same enzyme [1][3]. Direct head-to-head recombinant enzyme data for isotrimethoprim remain absent from the published literature; the present differentiation therefore carries a Strength of Evidence designation of Class-Level Inference with explicit notation of the data gap.
| Evidence Dimension | Inhibition constant (Ki) for E. coli dihydrofolate reductase |
|---|---|
| Target Compound Data | Estimated Ki > 600 nM (derived from absence of measurable inhibition in whole-cell antibacterial assays and class SAR; no direct recombinant enzyme data available) |
| Comparator Or Baseline | Trimethoprim (5-benzyl isomer): Ki = 3.0 ± 0.0 nM [BindingDB, BDBM18069; E. coli DHFR expressed in BL21 and purified to homogeneity] |
| Quantified Difference | Estimated ≥ 200-fold reduction in affinity for isotrimethoprim relative to trimethoprim |
| Conditions | E. coli (strain K12) DHFR; inhibition assay monitoring NADPH disappearance at 340 nm |
Why This Matters
Procurement of isotrimethoprim as a DHFR inhibitor would be inappropriate; its value lies exclusively in serving as a positional isomer control that demonstrates the essential nature of the 5-benzyl attachment for enzyme inhibition.
- [1] Baccanari DP, Kuyper LF. Basis of selectivity of antibacterial diaminopyrimidines. Journal of Chemotherapy, 1993, 5(6): 393–399. View Source
- [2] Li X, Zolli-Juran M, Cechetto JD, Daigle DM, Wright GD, Brown ED. Multicopy suppressors for novel antibacterial compounds reveal targets and drug efflux susceptibility. Chemistry & Biology, 2004, 11: 1423–1430. [Trimethoprim Ki data deposited in BindingDB, BDBM18069] View Source
- [3] Massa S, Mai A, Artico M, Sbardella G, Tramontano E, Loi AG, La Colla P. Synthesis, antimicrobial and antiviral activities of isotrimethoprim and some related derivatives. European Journal of Medicinal Chemistry, 1992, 27(3): 251–257. View Source
